2-Fluorobut-3-en-1-ol

Beschreibung

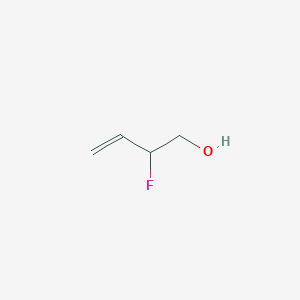

2-Fluorobut-3-en-1-ol (IUPAC name: 2-fluorobut-3-en-1-ol) is a fluorinated alkenol with the molecular formula C₄H₇FO. Its structure features a hydroxyl group at position 1, a fluorine atom at position 2, and a double bond between carbons 3 and 4 (Figure 1). This compound is of interest in organic synthesis due to the electronic effects of the fluorine substituent, which can influence reactivity and stereochemical outcomes in reactions such as the Prins cyclization . However, direct experimental data on its physical, spectral, or synthetic properties are notably absent in the provided evidence, necessitating comparisons with structurally related compounds.

Eigenschaften

Molekularformel |

C4H7FO |

|---|---|

Molekulargewicht |

90.10 g/mol |

IUPAC-Name |

2-fluorobut-3-en-1-ol |

InChI |

InChI=1S/C4H7FO/c1-2-4(5)3-6/h2,4,6H,1,3H2 |

InChI-Schlüssel |

BVGFHDJXKIXOAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(CO)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Fluorobut-3-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of but-3-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-Fluorobut-3-en-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluorobut-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form 2-fluorobutan-1-ol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

Oxidation: 2-Fluorobut-3-enal or 2-fluorobutanoic acid.

Reduction: 2-Fluorobutan-1-ol.

Substitution: Products depend on the nucleophile used, such as 2-azidobut-3-en-1-ol or 2-cyanobut-3-en-1-ol.

Wissenschaftliche Forschungsanwendungen

2-Fluorobut-3-en-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorinated analogs of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and polymers.

Wirkmechanismus

The mechanism of action of 2-Fluorobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The presence of the double bond and alcohol group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Fluorobut-3-en-1-ol

The 3-fluoro isomer (CID 20806740) serves as the closest structural analog. Key differences arise from the fluorine’s position relative to the double bond and hydroxyl group:

Electronic Effects :

- In 3-fluorobut-3-en-1-ol, the fluorine’s proximity to the double bond introduces strong electron-withdrawing effects, polarizing the π-system. This may stabilize carbocation intermediates in reactions like the Prins cyclization .

- For 2-fluorobut-3-en-1-ol, the fluorine at C2 could hyperconjugatively interact with the double bond, altering regioselectivity in electrophilic additions.

Collision Cross-Section (CCS) :

Experimental CCS values for 3-fluorobut-3-en-1-ol adducts (e.g., [M+H]⁺: 116.2 Ų, [M+Na]⁺: 125.9 Ų ) suggest moderate molecular compactness. The 2-fluoro isomer’s CCS would likely differ due to altered dipole moments and spatial arrangements.

(E)-3-Phenylbut-2-en-1-ol

This compound () shares a hydroxyl group and double bond but replaces fluorine with a phenyl group at C3:

- Reactivity :

The phenyl group in (E)-3-phenylbut-2-en-1-ol enhances stability via resonance, whereas fluorine’s inductive effects may increase acidity of the hydroxyl group in 2-fluorobut-3-en-1-ol.

Prins Reaction Behavior

2-Fluorobut-3-en-1-ol is implicated in Prins cyclization (Scheme 3.3, ), a reaction sensitive to substituent effects. Compared to non-fluorinated analogs:

- Fluorine’s electronegativity likely accelerates oxocarbenium ion formation, a key intermediate in Prins reactions.

- Steric effects from the fluorine at C2 may favor specific transition states, though experimental validation is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.